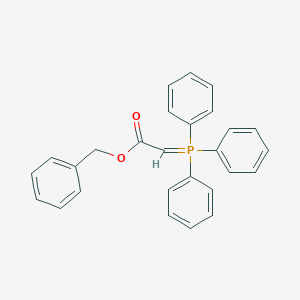

Benzyl 2-(triphenylphosphoranylidene)acetate

Description

Properties

IUPAC Name |

benzyl 2-(triphenyl-λ5-phosphanylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKMLGJBBDRIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397527 | |

| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15097-38-8 | |

| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with benzyl chloroformate. The reaction typically involves the following steps:

Formation of the ylide: Triphenylphosphine reacts with benzyl chloroformate to form the phosphonium salt.

Deprotonation: The phosphonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to yield the desired ylide

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it acts as a reagent for the formation of carbon-carbon double bonds. It can also participate in Michael-type reactions and cycloaddition reactions .

Common Reagents and Conditions

Wittig Reactions: Typically conducted in the presence of a base such as sodium hydride or potassium tert-butoxide.

Michael-type Reactions: Often involve the use of phosphine catalysts.

Cycloaddition Reactions: Require specific conditions and catalysts to achieve the desired stereoselectivity

Major Products

The major products formed from these reactions include alkenes (from Wittig reactions), 1,2-dioxanes (from Michael-type reactions), and spirocyclopenteneoxindoles (from cycloaddition reactions) .

Scientific Research Applications

Applications in Organic Synthesis

The primary applications of Benzyl 2-(triphenylphosphoranylidene)acetate are highlighted below:

- Wittig Reactions : This compound acts as a Wittig reagent, allowing for the controlled introduction of carbon-carbon double bonds into organic molecules. It can react with various carbonyl compounds (aldehydes and ketones) to produce alkenes .

- Synthesis of Complex Molecules : It has been utilized in synthesizing complex organic compounds such as 1,2-dioxanes, which have shown antitrypanosomal activity against Trypanosoma brucei brucei . In one study, a one-pot procedure involving this compound yielded significant products with high isolated yields .

- Organocatalytic Reactions : this compound is also employed in organocatalytic Michael-type reactions and stereoselective phosphine-catalyzed cycloadditions, demonstrating its versatility in forming various organic structures .

Case Studies

- Antitrypanosomal Activity : Research demonstrated that derivatives synthesized using this compound exhibited significant antitrypanosomal activity. For instance, specific analogs derived from this compound showed improved potency against Trypanosoma brucei brucei, indicating its potential in drug discovery .

- Formation of Allylic Hydroperoxides : A study illustrated the use of this compound in synthesizing allylic hydroperoxides through photooxidation reactions. The resulting compounds were evaluated for their biological activities, showcasing the relevance of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of Benzyl 2-(triphenylphosphoranylidene)acetate involves its role as a nucleophilic reagent in Wittig reactions. The ylide formed from the compound reacts with carbonyl compounds to form alkenes.

Comparison with Similar Compounds

Similar Compounds

- (Carbethoxymethylene)triphenylphosphorane

- Methyl(triphenylphosphoranylidene)acetate

- (tert-Butoxycarbonylmethylene)triphenylphosphorane

- (Ethoxycarbonylmethyl)triphenylphosphonium bromide

- Methyl diethylphosphonoacetate

- (Carbethoxyethylidene)triphenylphosphorane

- (Triphenylphosphoranylidene)acetaldehyde

- (Triphenylphosphoranylidene)acetonitrile

Uniqueness

Benzyl 2-(triphenylphosphoranylidene)acetate is unique due to its specific structure, which allows for the formation of stable ylides that are highly reactive in Wittig and related reactions. Its ability to form stable intermediates and its versatility in various organic transformations make it a valuable reagent in synthetic chemistry .

Biological Activity

Benzyl 2-(triphenylphosphoranylidene)acetate (BTPA) is primarily recognized for its role as a Wittig reagent in organic synthesis, facilitating the formation of carbon-carbon double bonds. However, its biological activity and implications in various fields of research merit detailed exploration. This article delves into the biological activity of BTPA, supported by empirical data, comparative analysis, and relevant case studies.

Chemical Structure and Properties

BTPA features a phosphoranylidene group that enhances its reactivity. The compound can be synthesized through the reaction of benzyl triphenylphosphonium chloride with sodium acetate in solvents like dimethylformamide (DMF). The general reaction mechanism involves the formation of a stabilized ylide, which subsequently reacts with carbonyl compounds to yield alkenes.

Biological Activity Overview

Although BTPA is not directly involved in biological systems, its derivatives and related phosphonium compounds exhibit significant biological activities. The following sections summarize findings on the biological implications of BTPA and its analogs.

Mechanistic Insights

The mechanism by which BTPA and its analogs exert biological effects often involves their ability to form reactive intermediates that can interact with various biomolecules. For instance, the ylide formation allows for nucleophilic attacks on electrophilic centers in biological substrates, potentially leading to modifications that affect cellular functions.

Case Study: Interaction with Cancer Cells

In a notable study, phosphonium compounds were shown to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death. This effect is attributed to the disruption of normal mitotic processes, highlighting a potential avenue for therapeutic intervention using derivatives of BTPA or similar compounds .

Synthesis and Applications

The synthesis of BTPA not only serves organic chemistry but also opens avenues for developing new biologically active compounds. Its ability to form diverse structures through Wittig reactions makes it a valuable intermediate in synthesizing pharmaceuticals.

Table 2: Synthetic Routes for BTPA

| Synthesis Method | Description |

|---|---|

| Reaction with Sodium Acetate | Forms ylide from benzyl triphenylphosphonium chloride |

| Wittig Reaction with Carbonyl Compounds | Produces alkenes via nucleophilic attack |

Q & A

Basic Research Questions

Q. What is the optimal synthetic procedure for preparing benzyl 2-(triphenylphosphoranylidene)acetate, and how can reaction progress be monitored?

- Methodology : The compound is synthesized via a Wittig reaction between triphenylphosphine and benzyl bromoacetate in dry toluene under reflux. Reaction progress is monitored by observing the formation of a white precipitate (phosphonium salt), which is insoluble in toluene. Yields typically range from 70% to 85% .

- Characterization : Post-synthesis, purity is confirmed using H NMR, C NMR, and P NMR spectroscopy. The P NMR spectrum is particularly diagnostic, showing a singlet near δ 20 ppm for the ylide .

Q. How should this compound be stored to ensure stability?

- The compound is hygroscopic and sensitive to oxidation. Store at 0–6°C under an inert atmosphere (e.g., nitrogen) to prevent decomposition. Prolonged exposure to ambient moisture or light leads to ylide degradation, reducing reactivity in subsequent reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : H and C NMR confirm the structure, while P NMR verifies ylide formation.

- Melting Point : The literature melting point is 120–127°C ; deviations >5°C indicate impurities .

Advanced Research Questions

Q. How does this compound participate in stereoselective Wittig reactions, and what factors influence its reactivity?

- Mechanism : The ylide reacts with aldehydes to form α,β-unsaturated esters. Stereoselectivity (E/Z ratio) depends on:

- Solvent Polarity : Non-polar solvents (e.g., toluene) favor E-selectivity.

- Reaction Temperature : Lower temperatures reduce side reactions.

- Substrate Electronics : Electron-deficient aldehydes accelerate reaction rates .

Q. How can researchers address contradictions in spectral data or unexpected byproducts during synthesis?

- Common Issues :

- Residual Solvents : Acetone, ethyl acetate, or hexane peaks in NMR indicate incomplete evaporation. Re-purify via recrystallization or column chromatography .

- Phosphonium Salt Contamination : A precipitate persisting after reaction completion suggests unreacted starting material. Filter and reanalyze the product .

- Troubleshooting Workflow :

Compare NMR with literature spectra .

Use TLC (hexane:ethyl acetate, 4:1) to detect impurities.

Repeat synthesis under strict anhydrous conditions .

Q. What are the ecological and toxicity profiles of this compound, and how should waste be managed?

- Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2) . Avoid inhalation and direct contact; use PPE (gloves, goggles) .

- Ecological Impact : Limited data available, but structural analogs (e.g., ethyl derivatives) show aquatic toxicity (Chronic Category 3) . Dispose via certified hazardous waste facilities compliant with local regulations .

Q. How is this ylide applied in synthesizing complex molecules like glutamine mimics or heterocycles?

- Case Study 1 : In peptide chemistry, it reacts with Fmoc-amino aldehydes to form α,β-unsaturated esters, which are hydrogenated to generate glutamine side-chain mimics .

- Case Study 2 : For annulation reactions, it participates in [3+2] cycloadditions with electron-deficient dienes to synthesize pyrrolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.